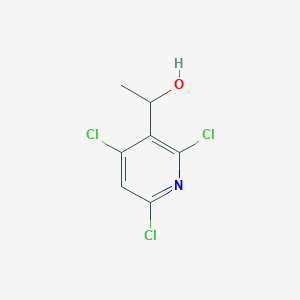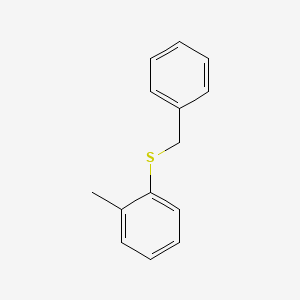
(Z)-Methyl penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl penta-2,4-dienoate is an organic compound with the molecular formula C6H8O2. It is an ester derived from penta-2,4-dienoic acid and methanol. This compound is characterized by its conjugated diene system, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: (Z)-Methyl penta-2,4-dienoate can be synthesized through the esterification of penta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated esters.
Substitution: The conjugated diene system allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of penta-2,4-dienoic acid or its corresponding aldehyde.
Reduction: Formation of methyl pentanoate.
Substitution: Formation of halogenated esters.
科学的研究の応用
Chemistry: (Z)-Methyl penta-2,4-dienoate is used as a building block in organic synthesis, particularly in the formation of more complex molecules through Diels-Alder reactions due to its conjugated diene system.
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry for the development of pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the synthesis of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.
作用機序
The mechanism of action of (Z)-Methyl penta-2,4-dienoate in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets include electrophiles that can add across the double bonds, leading to the formation of new chemical bonds and products. Pathways involved in its reactions include electrophilic addition and oxidation-reduction mechanisms.
類似化合物との比較
Ethyl penta-2,4-dienoate: Similar ester with an ethyl group instead of a methyl group.
Methyl hex-2,4-dienoate: Similar structure with an additional carbon in the chain.
Methyl buta-2,4-dienoate: Similar structure with one less carbon in the chain.
Uniqueness: (Z)-Methyl penta-2,4-dienoate is unique due to its specific conjugated diene system, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in Diels-Alder reactions and other synthetic applications where the conjugated system is a key feature.
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
methyl (2Z)-penta-2,4-dienoate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4- |
InChIキー |
LJDLNNZTQJVBNJ-PLNGDYQASA-N |
異性体SMILES |
COC(=O)/C=C\C=C |
正規SMILES |
COC(=O)C=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
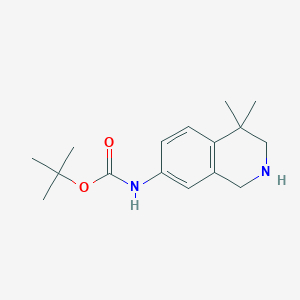
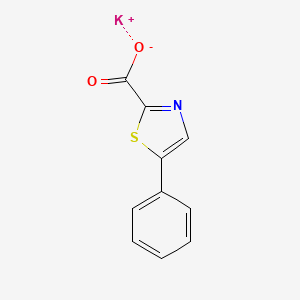
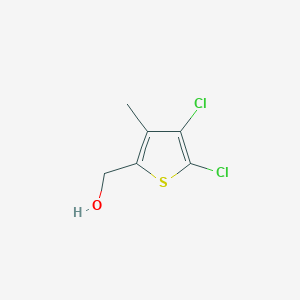
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
